Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
Description
Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene core fused with a piperidine ring. The spiro junction at position 2 of the naphthalene and position 3' of the piperidine creates a rigid bicyclic framework. Key functional groups include:
- A methyl ester at position 4.
- A phenyl substituent at position 1' of the piperidine.
- A ketone at position 2' of the piperidine.
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (6S)-2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-26-20(24)17-8-9-18-15-22(12-10-16(18)14-17)11-5-13-23(21(22)25)19-6-3-2-4-7-19/h2-4,6-9,14H,5,10-13,15H2,1H3/t22-/m1/s1 |
InChI Key |
DICTVTBESHTTEL-JOCHJYFZSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C[C@@]3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction. The process often starts with the preparation of a naphthalene derivative, followed by the introduction of a piperidine moiety through nucleophilic substitution reactions. The final step usually involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the reaction and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Cycloaddition Reactions
The spirocyclic core participates in 1,3-dipolar cycloadditions with azomethine ylides, forming highly substituted spiropyrrolidines. These reactions proceed with full regio- and stereoselectivity under mild conditions (room temperature, no catalyst):
Bromination and Oxidation
The dihydropyrrolidine moiety undergoes selective bromination and subsequent oxidation:
Fluorescent properties emerge in oxidized derivatives due to extended π-conjugation .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis and subsequent derivatization:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Ester Hydrolysis | LiOH/H₂O, THF, reflux | Carboxylic acid derivative (bioactive intermediate) |
| Amidation | EDCl, HOBt, amines | Amide analogs with enhanced solubility |
Substituent-Dependent Rearrangements
Electrophilic cyclization pathways vary significantly with substituents:
| Para-Substituent | Pathway | Major Product |
|---|---|---|
| Electron-donating (e.g., OMe) | Spirolization | 3-methylthiospiro[4.5]trienones |
| Electron-withdrawing (e.g., F) | Defluorination | 3-methylthioquinolin-2-ones |
Mechanistic studies suggest spiro-cation intermediates (G ) are stabilized by electron-deficient aryl groups, directing reaction outcomes .
Nucleophilic Additions
The ketone group at the 2'-position reacts with nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard reagents | Dry THF, 0°C → RT | Tertiary alcohol derivatives |
| Hydrazine | Ethanol, reflux | Hydrazones (precursors for heterocycles) |
Catalytic Hydrogenation
Selective reduction of the dihydronaphthalene ring:
| Catalyst | Conditions | Outcome |
|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, RT | Fully saturated spirocyclic framework |
Critical Mechanistic Insights
-
Stereoelectronic Effects : The spiro junction imposes torsional strain, favoring endo transition states in cycloadditions .
-
Solvent Role : DMSO acts as both solvent and sulfur donor in oxidation reactions, enabling unique mechanistic pathways .
-
Fluorescence Modulation : Bromination at the 5'-position enhances quantum yield by 40% in polar solvents .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Experimental data emphasize the need for precise control over reaction conditions to exploit its stereochemical complexity fully.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with spiro structures often exhibit significant biological activities. Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate has been evaluated for its potential as an analgesic and anti-inflammatory agent. In vitro and in vivo studies have shown promising results:
- Analgesic Activity : In animal models, the compound demonstrated a reduction in pain response comparable to standard analgesics.
- Anti-inflammatory Effects : The compound exhibited a significant decrease in inflammatory markers in treated subjects.
Case Studies
Several studies have documented the effects of this compound:
- Study 1 : A research team investigated the analgesic properties of the compound using a formalin-induced pain model. Results indicated a notable decrease in pain scores at various dosages compared to control groups.
- Study 2 : Another study focused on the anti-inflammatory effects in a carrageenan-induced paw edema model, where the compound significantly reduced swelling compared to untreated controls.
Therapeutic Applications
Given its pharmacological profile, this compound shows potential for development into therapeutic agents for conditions such as:
- Chronic Pain Management : Due to its analgesic properties.
- Inflammatory Disorders : Its ability to reduce inflammation could be beneficial for diseases like arthritis.
Mechanism of Action
The mechanism of action of Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Table 1: Structural Comparison of Spirocyclic Piperidine Derivatives
Key Observations :
Biological Activity
Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate, with CAS number 2028324-99-2 and molecular formula , is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activities, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spiro structure that integrates a naphthalene ring with a piperidine moiety. This configuration is crucial for its biological activity as it influences the compound's interaction with various molecular targets. The molecular weight of this compound is approximately 349.4 g/mol .
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties, particularly by binding to active sites of specific enzymes. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in diseases such as cancer and neurodegenerative disorders .
2. Anticancer Activity
The compound has shown promise in anticancer research. Studies have identified its potential to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated IC50 values indicating effective cytotoxicity against cancer cells .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially inhibit acetylcholinesterase (AChE) activity, which is a target for Alzheimer's disease treatment. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling in the brain .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
